6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde
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Overview
Description
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxypyrrolidine group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 5-methylpyridine-3-carbaldehyde with 3-hydroxypyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxypyrrolidine, followed by nucleophilic addition to the aldehyde group of 5-methylpyridine-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(3-Oxopyrrolidin-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidine moiety can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine-3-carbaldehyde derivatives: Compounds with similar pyridine substitution patterns and functional groups.
Uniqueness
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and carbaldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-hydroxypyrrolidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-9(7-14)5-12-11(8)13-3-2-10(15)6-13/h4-5,7,10,15H,2-3,6H2,1H3 |
InChI Key |
SRZCHBBAPSLMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)O)C=O |
Origin of Product |
United States |
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